6-Fluoroquinolin-4-amina

Descripción general

Descripción

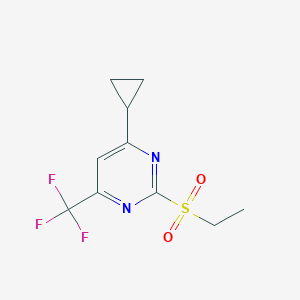

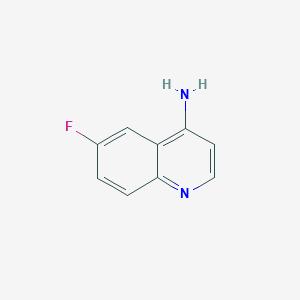

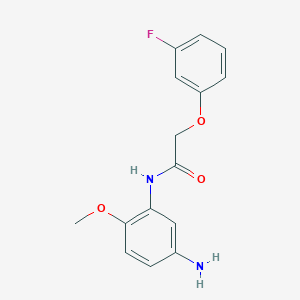

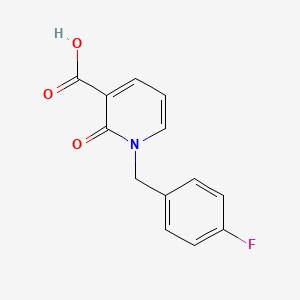

6-Fluoroquinolin-4-amine is an organic chemical compound. It has a molecular formula of C9H7FN2 and an average mass of 162.164 Da .

Synthesis Analysis

The synthesis of fluoroquinolones, including 6-fluoroquinolin-4-amine, involves various structural modifications by incorporating substituents into different positions or by means of annelation . A method toward hybrid molecules via azide-alkyne cycloaddition of 7-azido-3-ethoxycarbonyl-1-ethyl-6-fluoroquinolin-4 (1 H )-one and novel perspective triazolopyrimidines has been developed .Molecular Structure Analysis

The molecular structure of 6-Fluoroquinolin-4-amine consists of a bicyclic core structure related to the substance 4-quinolone .Physical and Chemical Properties Analysis

6-Fluoroquinolin-4-amine is a powder at room temperature . It has a molecular weight of 162.164 Da .Aplicaciones Científicas De Investigación

Actividad Antineoplásica

Los derivados de 6-fluoroquinolin-4-amina han sido estudiados por su potencial como agentes antineoplásicos. La investigación indica que ciertos derivados, particularmente aquellos con sustituyentes específicos, pueden actuar como inhibidores efectivos de la topoisomerasa II en células cancerosas, como las células HeLa. Esto sugiere que la this compound podría ser un compuesto valioso en el desarrollo de nuevas terapias contra el cáncer .

Inducción de Apoptosis

El compuesto se ha asociado con propiedades inductoras de apoptosis. Se ha estudiado la estructura cristalina del Factor Inductor de Apoptosis Humano (AIF) en complejo con this compound, lo que indica su posible papel en la regulación de la apoptosis, que es un proceso crítico en el tratamiento del cáncer y otras enfermedades donde la muerte celular controlada es beneficiosa .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for 6-Fluoroquinolin-4-amine and related compounds involve further exploration of their antibacterial properties and potential applications in various fields of research and industry .

Relevant Papers The relevant papers for 6-Fluoroquinolin-4-amine include studies on the synthesis and application of fluoroquinolones , the atom-efficient synthesis of hybrid molecules , and the safety data sheet for 6-Fluoroquinolin-4-amine .

Análisis Bioquímico

Biochemical Properties

6-Fluoroquinolin-4-amine plays a significant role in biochemical reactions, particularly in the inhibition of bacterial enzymes. It interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The binding of 6-Fluoroquinolin-4-amine to these enzymes inhibits their activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death . Additionally, 6-Fluoroquinolin-4-amine forms complexes with metal ions, which can further enhance its antibacterial properties .

Cellular Effects

6-Fluoroquinolin-4-amine exhibits profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death. In mammalian cells, 6-Fluoroquinolin-4-amine has been shown to influence cell signaling pathways and gene expression. It can induce apoptosis in cancer cells by interacting with apoptosis-inducing factor (AIF), leading to programmed cell death . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of 6-Fluoroquinolin-4-amine involves its binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ ability to introduce negative supercoils into DNA, which is essential for DNA replication and transcription . In mammalian cells, 6-Fluoroquinolin-4-amine interacts with AIF, leading to the release of cytochrome c from mitochondria and the activation of caspases, which are crucial for the execution of apoptosis . Additionally, 6-Fluoroquinolin-4-amine can inhibit or activate various enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoroquinolin-4-amine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term exposure to 6-Fluoroquinolin-4-amine in in vitro studies has shown sustained inhibition of bacterial growth and induction of apoptosis in cancer cells. In in vivo studies, the compound has demonstrated prolonged antibacterial activity and minimal degradation over time.

Dosage Effects in Animal Models

The effects of 6-Fluoroquinolin-4-amine vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal toxicity . At high doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to significant toxicity without a corresponding increase in antibacterial activity . Careful dosage optimization is essential to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

6-Fluoroquinolin-4-amine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can also affect the metabolism of other drugs by inhibiting or inducing cytochrome P450 enzymes, leading to potential drug-drug interactions.

Transport and Distribution

Within cells and tissues, 6-Fluoroquinolin-4-amine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters . Once inside the cell, the compound can bind to proteins and other biomolecules, influencing its localization and accumulation. In tissues, 6-Fluoroquinolin-4-amine is distributed widely, with higher concentrations observed in the liver and kidneys due to their roles in metabolism and excretion.

Subcellular Localization

The subcellular localization of 6-Fluoroquinolin-4-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications can direct 6-Fluoroquinolin-4-amine to specific compartments or organelles, enhancing its efficacy. For example, its interaction with AIF in the mitochondria is essential for its pro-apoptotic activity .

Propiedades

IUPAC Name |

6-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDANYIGFTBVIBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588696 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874800-60-9 | |

| Record name | 6-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-6-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![3-[1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-YL]propanoic acid](/img/structure/B1355968.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)